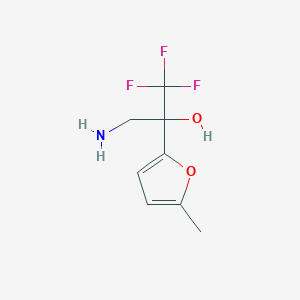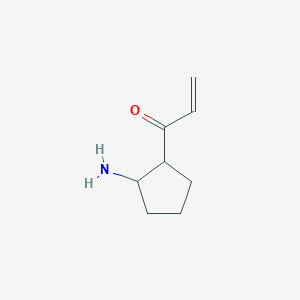
1-(2-Aminocyclopentyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminocyclopentyl)prop-2-en-1-one is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It is a cyclopentane derivative with an amino group and a prop-2-en-1-one moiety. This compound is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminocyclopentyl)prop-2-en-1-one typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of cyclopentanone and subsequent heating to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Aminocyclopentyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Aminocyclopentyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminocyclopentyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The prop-2-en-1-one moiety may also participate in covalent bonding or other interactions, contributing to the compound’s overall effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Aminocyclohexyl)prop-2-en-1-one: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(2-Aminocyclopropyl)prop-2-en-1-one: Contains a cyclopropane ring, leading to different chemical properties.
1-(2-Aminocyclobutyl)prop-2-en-1-one: Features a cyclobutane ring, which affects its reactivity and interactions.
Uniqueness
1-(2-Aminocyclopentyl)prop-2-en-1-one is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-(2-aminocyclopentyl)prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)6-4-3-5-7(6)9/h2,6-7H,1,3-5,9H2 |
Clave InChI |
PGIVPBYRRDTFOO-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1CCCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
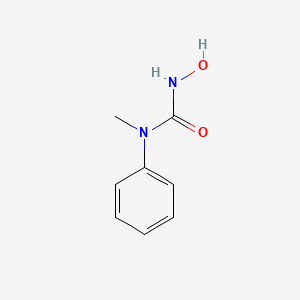
![4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)
![3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13207449.png)
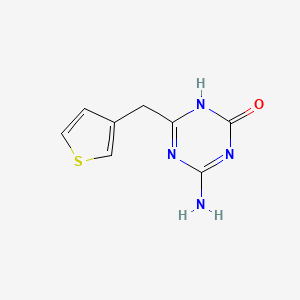
![2,3-Diazabicyclo[2.2.1]heptane](/img/structure/B13207456.png)
![[3,3'-Bithiophene]-4-carboxaldehyde](/img/structure/B13207457.png)
![4-Methyl-4-azaspiro[2.5]octan-7-one](/img/structure/B13207460.png)
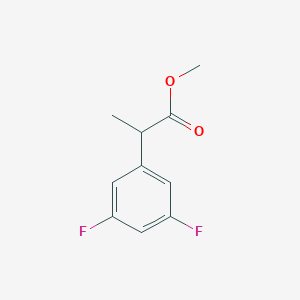
![Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13207468.png)
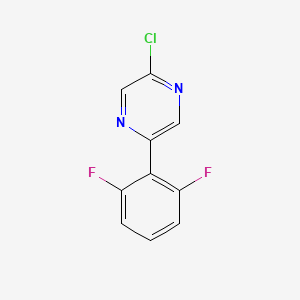

![N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine](/img/structure/B13207497.png)
